molecular formula C6H9Cl2N3 B2800045 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride CAS No. 2172067-47-7

1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride

Cat. No.: B2800045
CAS No.: 2172067-47-7
M. Wt: 194.06
InChI Key: RJDJCOYMDQGKIH-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidine and pyrazole derivatives, which can exhibit different biological activities.

Mechanism of Action

The exact mechanism of action of 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azetidine ring is known to confer conformational rigidity, which can enhance the binding affinity of the compound to its targets . The pyrazole ring may also play a role in modulating the compound’s biological activity through interactions with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride is unique due to the combination of the azetidine and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not commonly found in other compounds. The presence of the chlorine atom on the pyrazole ring also provides a site for further functionalization, making it a versatile intermediate for the synthesis of novel derivatives .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-chloropyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDJCOYMDQGKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(C=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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